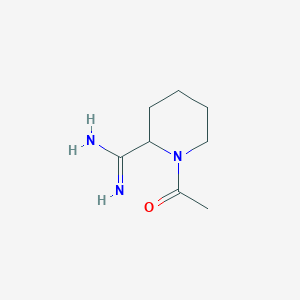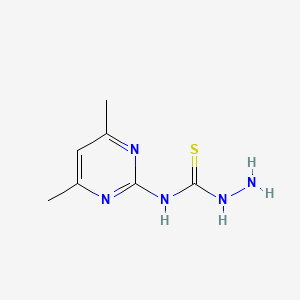
1-Benzyl-4-(4-bromophenethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-bromophenethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group and a bromophenethyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(4-bromophenethyl)piperazine can be achieved through several methodsThe reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Benzyl-4-(4-bromophenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromophenethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-bromophenethyl)piperazine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, influencing the release and uptake of neurotransmitters. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
1-Benzyl-4-(4-bromophenethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
4-(4-Bromophenyl)piperazine: Used in the synthesis of pharmaceuticals and other chemical products.
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine: Used in research related to sulfonyl compounds and their applications.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the piperazine family.
Propiedades
Fórmula molecular |
C19H23BrN2 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-benzyl-4-[2-(4-bromophenyl)ethyl]piperazine |
InChI |
InChI=1S/C19H23BrN2/c20-19-8-6-17(7-9-19)10-11-21-12-14-22(15-13-21)16-18-4-2-1-3-5-18/h1-9H,10-16H2 |
Clave InChI |
HBZSWJVOGQLBSV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B12449846.png)
![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
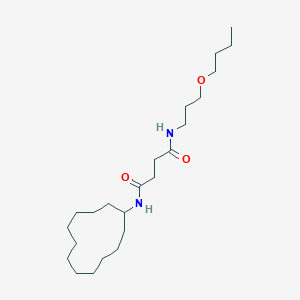

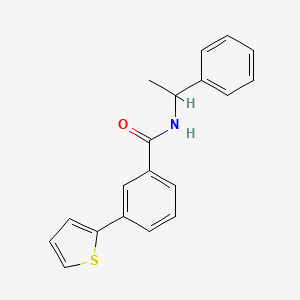
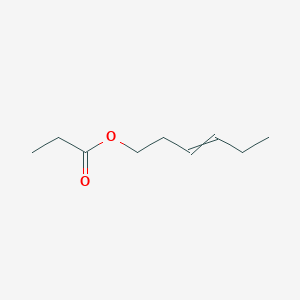



![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)

![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)
